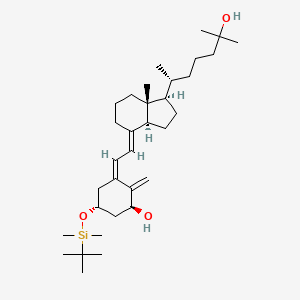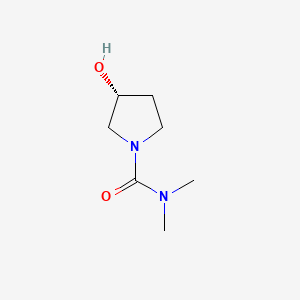
1-Benzyl-3-(chloromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(chloromethyl)-1H-indazole is an organic compound with the chemical formula C13H10ClN3. It has a molecular weight of 249.69 g/mol and is a white crystalline solid. It has a melting point of 115-117°C and a boiling point of 236-238°C. This compound is used in a variety of scientific research applications, such as in the synthesis of novel compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of a range of pharmaceuticals and biochemicals.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Benzyl-3-(chloromethyl)-1H-indazole is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring. Indazoles, including this compound, have been extensively studied for their synthetic strategies and molecular pharmacology. These compounds are tautomeric, existing predominantly in the 1H-tautomer form, which influences their synthesis, reactivity, and biological properties. The synthesis of indazole derivatives often faces challenges like low yield, highlighting the need for innovative synthetic methods. Some synthetic approaches include 1,3-dipolar cycloaddition of nitrile imines to benzyne, providing a route to N1-C3 disubstituted indazoles, and oxidative cross-dehydrogenative coupling for direct C-3 acylation/benzoylation of 2H-indazoles. These methodologies open avenues for the development of novel indazole-based compounds with potential applications in medicinal chemistry and material science (Mal et al., 2022) (Spiteri, Keeling, & Moses, 2010) (Sharma, Yadav, Yadav, & Chaudhary, 2021).
Pharmaceutical Applications
Indazole derivatives, including those structurally related to this compound, are crucial in the development of pharmaceuticals. Several FDA-approved drugs, such as Axitinib and Niraparib, contain the indazole moiety for treating conditions like cancer and chronic inflammation. The exploration of indazole derivatives has led to the discovery of compounds with potent anti-angiogenic activity, highlighting their potential as novel therapeutic agents. For example, the synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles has demonstrated significant anti-angiogenic effects, indicating the therapeutic potential of indazole derivatives in cancer treatment (Li‐Jiau Huang et al., 2006).
Material Science Applications
Indazole derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis of oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles has been explored for their potential as deep-blue emitters in OLED applications. These compounds exhibit high fluorescence quantum yields and good thermal stabilities, making them promising candidates for use in electronic display technologies (Yajuan Zhang et al., 2013).
Propriétés
IUPAC Name |
1-benzyl-3-(chloromethyl)indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJVTQUZJCUSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693239 |
Source


|
| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131427-22-0, 1186663-67-1 |
Source


|
| Record name | 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131427-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

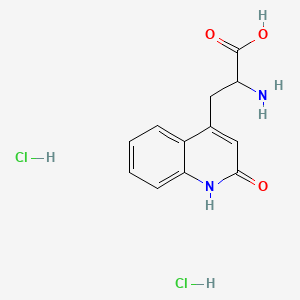

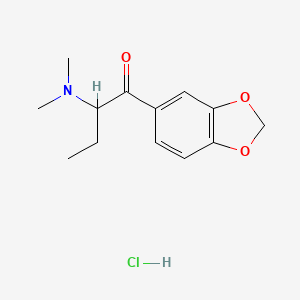

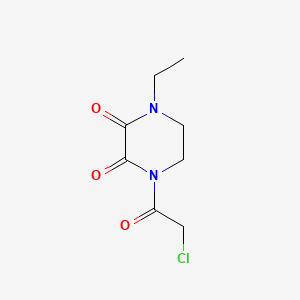


![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)
![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)

